Lipophilicity Advantage over Succinic Anhydride
The introduction of a benzyl group onto the succinic anhydride scaffold significantly increases the compound's hydrophobicity, a critical parameter for membrane permeability in biological contexts and solubility in non-polar media for organic synthesis. 3-Benzyldihydrofuran-2,5-dione exhibits a calculated LogP value of 1.3188 [1], whereas the parent compound succinic anhydride (CAS 108-30-5) has a calculated LogP of -0.48 [2]. This represents a LogP increase of approximately 1.8 log units, corresponding to a roughly 63-fold greater partition into octanol over water.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.3188 |
| Comparator Or Baseline | Succinic anhydride: Calculated LogP = -0.48 |
| Quantified Difference | LogP increase of ~1.8 units (~63-fold greater octanol/water partition) |
| Conditions | Calculated partition coefficient (octanol/water) values from independent cheminformatics sources; target compound data derived from (S)-enantiomer calculations. |
Why This Matters
A 63-fold difference in lipophilicity fundamentally alters compound behavior in biphasic reaction systems, biological membrane penetration, and solvent selection for downstream synthesis.
- [1] ChemSrc. (S)-3-benzyldihydrofuran-2,5-dione. CAS 865538-96-1. Chemical Database. 2024. View Source
- [2] PubChem. Succinic anhydride (CAS 108-30-5). National Center for Biotechnology Information. Accessed 2026. View Source
